4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c24-23(25)16-6-4-14(5-7-16)13-30-19-21-20-18(29-19)15-2-1-3-17(12-15)31(26,27)22-8-10-28-11-9-22/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAWFJJMNBMELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 4-nitrobenzylthiol.
Attachment of the sulfonyl group: This can be done by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.
Formation of the morpholine ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol under strong reducing conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Reduction of the nitro group: 4-((3-(5-((4-Aminobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine.
Reduction of the sulfonyl group: 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)thiol)morpholine.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of the 1,3,4-oxadiazole ring with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The 1,3,4-oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly substituent-dependent. Below is a comparative analysis:
Table 1: Substituent Variations in 1,3,4-Oxadiazole Derivatives
Key Observations :
- The target compound’s 4-nitrobenzyl group contrasts with electron-donating groups (e.g., methoxy in 8t and derivatives), which improve anticancer activity in some contexts .
- Morpholine linkage : The target compound’s sulfonylmorpholine group differs from acetamide-linked morpholine in , which showed antimicrobial efficacy. Sulfonyl groups may enhance thermal stability and enzyme interaction .
Antimicrobial and Enzyme Inhibition ():
Morpholine-oxadiazole hybrids exhibit broad-spectrum activity. For example:
- N-[4-(4-morpholinyl)phenyl] derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
- The target compound’s nitro group may enhance nitroreductase targeting, common in antibacterial prodrugs.
Cytotoxicity ():
Derivatives with 4-methoxyphenyl substituents (e.g., IC50 < 20 µM) outperformed chloro or trifluoromethyl analogs. The target compound’s nitro group may confer distinct cytotoxicity via ROS generation .
Rho/Myocar Inhibition ():
Butanoic acid-linked oxadiazoles (e.g., 8t) demonstrated potent inhibition, suggesting the carboxylic acid moiety is critical.
Biological Activity
The compound 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Morpholine : A cyclic amine that enhances solubility and bioavailability.
- 1,3,4-Oxadiazole : A heterocyclic ring known for its pharmacological properties including antimicrobial and anti-inflammatory activities.
- 4-Nitrobenzyl Thioether : This group may contribute to the compound's ability to interact with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The 1,3,4-oxadiazole ring has been associated with various biological activities:
-
Antibacterial Activity :
- Compounds containing the oxadiazole core have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have reported minimum inhibitory concentrations (MICs) in the range of 0.48 µg/mL against S. epidermidis .
- Antifungal Activity :
- Antitubercular Activity :
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key observations include:
- The position and type of substituents on the aromatic rings impact antimicrobial efficacy.
- Compounds with additional heterocyclic rings often exhibit enhanced bioactivity.
- The presence of electron-withdrawing groups (like nitro groups) tends to increase antibacterial potency .
Study 1: Synthesis and Evaluation
A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, demonstrating the potential of these compounds in clinical applications .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of oxadiazole derivatives to bacterial enzymes such as enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in mycobacteria. These studies indicated that certain modifications could improve binding efficacy and enhance antimicrobial activity .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for constructing the 1,3,4-oxadiazole core in this compound?
- Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions. For example, using phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux, followed by basification with NaOH (pH ~8) to isolate the product . TLC monitoring is critical to track reaction progress. Adaptations may include substituting 4-nitrobenzylthio groups during intermediate steps.
Q. How can the sulfonylmorpholine moiety be introduced into the structure?
- Methodological Answer : The sulfonyl group can be introduced via nucleophilic substitution or sulfonation reactions. For instance, reacting a phenylsulfonyl chloride intermediate with morpholine under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C . Purification via recrystallization (e.g., CHCl₃/petroleum ether) ensures removal of unreacted reagents.
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrobenzyl, morpholine).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C in oxadiazole) and ~1350 cm⁻¹ (S=O in sulfonyl).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with methoxy or halogens) to isolate contributing moieties .
- Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes or human kinases .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts of the morpholine/sulfonyl groups.
- Co-solvent Systems : Test DMSO/PEG-400 or cyclodextrin-based formulations.
- Stability Studies : Monitor degradation under physiological pH (7.4) and UV light via HPLC .
Q. How to address low yield in the final coupling step (oxadiazole-phenylsulfonyl linkage)?
- Methodological Answer :
- Catalyst Screening : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 100°C, 30 min) .
- Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups) during coupling .
Data Analysis & Experimental Design
Q. How to design experiments for identifying metabolic breakdown products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS.
- Isotopic Labeling : Use ¹⁴C-labeled nitrobenzyl groups to track degradation pathways .
Q. What computational tools predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability to enzymes (e.g., DHFR or β-lactamases).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Contradictory Evidence Resolution
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Replication : Repeat experiments with internal positive controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
